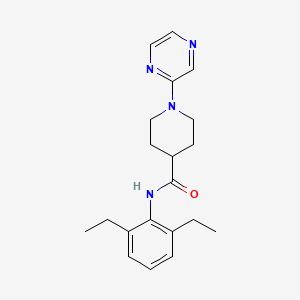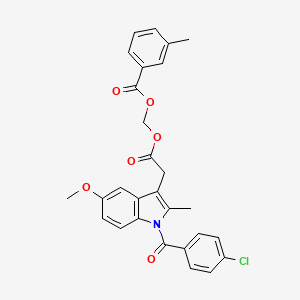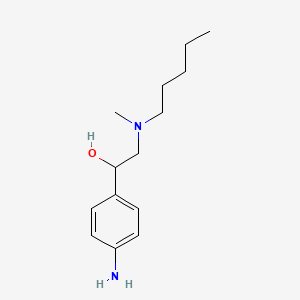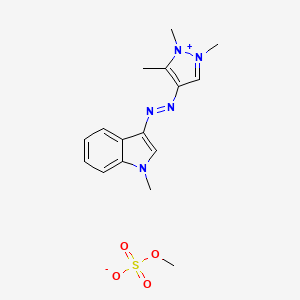
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-diethylphenylamine, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various physiological effects, such as pain relief or reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of the target compound.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
N-(2,6-diethylphenyl)-2-chloroacetamide: A related compound with similar structural features.
Uniqueness
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4O/c1-3-15-6-5-7-16(4-2)19(15)23-20(25)17-8-12-24(13-9-17)18-14-21-10-11-22-18/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
WWNIQKIEWABZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)








